molecular formula C13H8N4O3S2 B11644477 (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B11644477
M. Wt: 332.4 g/mol
InChI Key: DCVRFHCCEBHFPF-WEYIDTPFSA-N
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Description

(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a thiazole ring, and a nitrophenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling hazardous reagents like 4-nitrobenzaldehyde.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The thiazolidinone and thiazole rings can bind to DNA or RNA, interfering with cellular processes. These interactions can lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-imino-5-[(4-chlorophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
  • (5Z)-2-imino-5-[(4-methylphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of the nitrophenyl group, which enhances its biological activity. The nitro group can undergo various chemical transformations, making the compound versatile for different applications.

Properties

Molecular Formula

C13H8N4O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H8N4O3S2/c14-12-16(13-15-5-6-21-13)11(18)10(22-12)7-8-1-3-9(4-2-8)17(19)20/h1-7,14H/b10-7-,14-12?

InChI Key

DCVRFHCCEBHFPF-WEYIDTPFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)[N+](=O)[O-]

Origin of Product

United States

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